Author: BenchChem Technical Support Team. Date: January 2026
Clarification of the Term "CDBP"
The acronym "CDBP" is ambiguous and can refer to at least two distinct chemical compounds in scientific literature:
-
Cannabidiphorol (CBDP): A phytocannabinoid and a heptyl homologue of Cannabidiol (CBD). It is a subject of research in pharmacology and medicinal chemistry.[1][2][3]
-
4,4'-dicarboxybiphenyl: A chemical intermediate, also known as Biphenyl-4,4'-dicarboxylic acid (BPDA), used in the synthesis of high-performance polymers and metal-organic frameworks (MOFs).[4][5][6]
To provide a comprehensive and accurate guide for researchers, this document presents two separate, detailed application notes. Please select the protocol relevant to your compound of interest.
Application Note I: Synthesis and Purification of High-Purity Sublimed Cannabidiphorol (CBDP)
Audience: Researchers, scientists, and drug development professionals in the fields of cannabinoid chemistry and pharmacology.
Introduction: Cannabidiphorol (CBDP) - A Heptyl Homologue of CBD
Cannabidiphorol (CBDP) is a naturally occurring phytocannabinoid found in trace amounts in the Cannabis sativa plant.[1][7] Structurally, it is the C7 alkyl side-chain homologue of cannabidiol (CBD), which possesses a C5 chain.[2][3] While its natural abundance is too low for direct commercial extraction, CBDP can be produced semi-synthetically from CBD isolate.[3][7] This process, typically an isomerization reaction, makes the compound accessible for research.[1][3]
The extended alkyl chain in CBDP is of significant scientific interest, as structure-activity relationships in cannabinoids suggest that chain length can modulate receptor binding affinity and pharmacological activity.[1] However, research into CBDP's biological effects is still in its early stages.[1][8] A 2019 study indicated a low affinity for CB1 and CB2 receptors, though a 2021 study suggested its effects against certain breast cancer cells might be more potent than those of CBD.[1][3]
Producing high-purity CBDP is critical for accurate pharmacological and toxicological studies, as isomeric and other impurities can confound experimental results.[9] This guide details a reliable method for the semi-synthesis of CBDP from high-purity CBD isolate, followed by a multi-step purification process culminating in high-vacuum sublimation to yield a crystalline, solvent-free final product suitable for demanding research applications.
Synthesis Pathway Overview: Isomerization of CBD
The most common laboratory-scale production of CBDP involves the acid-catalyzed isomerization of CBD.[1][3] This process leverages the conversion of a CBD molecule into an isomer with a different structure. While specific patented methods exist, a general and well-understood approach involves reacting CBD with an acid catalyst in an appropriate solvent system.
// Nodes
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ReactionVessel [label="Reaction Vessel", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Purification [label="Chromatographic\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"];
Sublimation [label="High-Vacuum\nSublimation", fillcolor="#F1F3F4", fontcolor="#202124"];
FinalProduct [label="High-Purity Sublimed CBDP\n(>99.5%)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
CBD_Isolate -> ReactionVessel [label="1. Isomerization\n(Acid Catalyst, Solvent)"];
ReactionVessel -> Purification [label="2. Work-up & Crude Isolation"];
Purification -> Sublimation [label="3. Removal of Isomeric Impurities"];
Sublimation -> FinalProduct [label="4. Final Purification &\nSolvent Removal"];
}
Figure 1: General workflow for the synthesis and purification of CBDP from CBD.
Detailed Experimental Protocols
3.1 Materials and Equipment
| Material/Equipment | Specifications |
| CBD Isolate | >99% purity, THC-free |
| p-Toluenesulfonic acid (pTSA) | Anhydrous, ACS reagent grade |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Saturated Sodium Bicarbonate | NaHCO₃ solution |
| Anhydrous Magnesium Sulfate | MgSO₄, for drying |
| Rotary Evaporator | Standard laboratory model |
| Glass Chromatography Column | Appropriate size for scale |
| Silica Gel | 230-400 mesh, for flash chromatography |
| HPLC System | Preparative or semi-preparative |
| High-Vacuum Sublimation Apparatus | With cold finger and vacuum pump (<0.1 mbar) |
| Analytical Instruments | HPLC-DAD, ¹H-NMR, ¹³C-NMR, LC-MS |
3.2 Part 1: Semi-Synthesis of Crude CBDP
Causality: This protocol is based on the acid-catalyzed terpenylation of 5-heptylbenzene-1,3-diol, which is analogous to the synthesis of CBD itself and its homologues.[10] Using pTSA as the catalyst in an anhydrous aprotic solvent like DCM at room temperature provides controlled reaction conditions to favor the desired isomerization while minimizing side reactions.[10]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve high-purity CBD isolate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add p-Toluenesulfonic acid (pTSA) (0.1 eq.) to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC analysis until the CBD starting material is consumed (typically 48 hours).[10]
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude CBDP oil.
3.3 Part 2: Purification of CBDP
Causality: A multi-step purification is essential to remove unreacted starting materials, catalysts, and, most importantly, isomeric byproducts that have similar polarities. Flash chromatography provides initial bulk purification.[11][12] Preparative HPLC is then required for fine separation of closely related cannabinoids.[13] Finally, sublimation serves as the ultimate purification step to remove residual solvents and any non-volatile impurities, yielding a highly pure, crystalline product.[14][15]
Characterization and Purity Assessment
The identity and purity of the final sublimed CBDP must be confirmed using a suite of analytical techniques.
| Technique | Expected Outcome |
| HPLC-DAD | A single major peak (>99.5% by area) at the characteristic retention time for CBDP. UV spectrum should be clean. |
| ¹H & ¹³C NMR | Spectra should match the known chemical structure of CBDP, with no significant signals from impurities or solvents.[10][18] |
| LC-MS | A parent ion peak corresponding to the exact mass of CBDP (C₂₃H₃₄O₂).[1] |
Safety Precautions
-
Conduct all synthesis and purification steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
p-Toluenesulfonic acid is corrosive; handle with care.
-
High-vacuum operations carry an implosion risk. Ensure glassware is free of cracks or defects.
Application Note II: Synthesis and Purification of High-Purity Sublimed 4,4'-dicarboxybiphenyl (CDBP)
Audience: Researchers, scientists, and materials development professionals in the fields of polymer chemistry, materials science, and organic synthesis.
Introduction: 4,4'-dicarboxybiphenyl - A Rigid Monomer
4,4'-dicarboxybiphenyl, also known as biphenyl-4,4'-dicarboxylic acid (BPDA), is a crucial organic intermediate characterized by a rigid biphenyl core functionalized with carboxylic acid groups at the para positions.[5] This linear, rigid structure makes it an ideal monomer for the synthesis of high-performance polymers, including liquid crystalline polymers (LCPs), polyamides, and polyesters, which exhibit exceptional thermal stability and mechanical strength.[5][6] It also serves as a linker in the construction of robust metal-organic frameworks (MOFs).[19]
The synthesis of CDBP can be achieved through various routes, most commonly via the oxidation of 4,4'-disubstituted biphenyl precursors.[4][5][20] The purity of the resulting diacid is paramount, as even trace impurities can significantly impact polymerization reactions and the final properties of the material.[6]
This guide provides a detailed protocol for the synthesis of CDBP via the oxidation of 4,4'-diisopropylbiphenyl, followed by a robust purification procedure involving acid-base workup and final purification by high-vacuum sublimation. Sublimation is a particularly effective final step for obtaining ultra-pure, solvent-free material required for advanced applications like organic electronics.[17][21]
Synthesis Pathway Overview: Oxidation of 4,4'-Diisopropylbiphenyl
This method involves the catalytic oxidation of the isopropyl groups of 4,4'-diisopropylbiphenyl to carboxylic acids using molecular oxygen (from air) in the presence of a heavy metal catalyst system.[4][20]
// Nodes
StartingMaterial [label="4,4'-Diisopropylbiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"];
Autoclave [label="High-Pressure Autoclave", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
AcidBase [label="Acid-Base Purification", fillcolor="#F1F3F4", fontcolor="#202124"];
Sublimation [label="High-Vacuum\nSublimation", fillcolor="#F1F3F4", fontcolor="#202124"];
FinalProduct [label="High-Purity Sublimed CDBP\n(>99.9%)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
StartingMaterial -> Autoclave [label="1. Catalytic Oxidation\n(Co/Mn/Br Catalyst, Acetic Acid, Air)"];
Autoclave -> AcidBase [label="2. Precipitation & Crude Isolation"];
AcidBase -> Sublimation [label="3. Removal of Ionic & Insoluble Impurities"];
Sublimation -> FinalProduct [label="4. Final Purification &\nSolvent Removal"];
}
Figure 2: General workflow for the synthesis and purification of 4,4'-dicarboxybiphenyl.
Detailed Experimental Protocols
3.1 Materials and Equipment
| Material/Equipment | Specifications |
| 4,4'-Diisopropylbiphenyl | >98% purity |
| Cobalt(II) acetate tetrahydrate | Co(OAc)₂·4H₂O, ACS reagent grade |
| Manganese(II) acetate tetrahydrate | Mn(OAc)₂·4H₂O, ACS reagent grade |
| Ammonium bromide | NH₄Br, ACS reagent grade |
| Glacial Acetic Acid | ACS reagent grade |
| Sodium Hydroxide (NaOH) | Pellets, ACS reagent grade |
| Hydrochloric Acid (HCl) | Concentrated, ACS reagent grade |
| High-Pressure Autoclave Reactor | Equipped with stirrer, gas inlet, and temperature control |
| High-Vacuum Sublimation Apparatus | With cold finger and vacuum pump (<0.1 mbar) |
| Analytical Instruments | ¹H-NMR, FT-IR, Elemental Analysis |
3.2 Part 1: Synthesis of Crude CDBP
Causality: This protocol is adapted from established industrial processes for producing aromatic carboxylic acids.[4][20] The Cobalt-Manganese-Bromide catalyst system is highly effective for the oxidation of alkyl side chains on aromatic rings.[4][22] Acetic acid serves as a solvent that is stable under the harsh oxidative conditions. The reaction is performed under pressure and at elevated temperature to increase the rate and efficiency of the oxidation by molecular oxygen.[4]
-
Reactor Charging: Charge a high-pressure autoclave reactor with glacial acetic acid, cobalt acetate tetrahydrate, manganese acetate tetrahydrate, and ammonium bromide.[4]
-
Reaction Conditions: Seal the reactor and begin vigorous stirring. Heat the reactor to approximately 180°C and pressurize with compressed air to 15 kg/cm ².[4]
-
Substrate Addition: Prepare a solution of 4,4'-diisopropylbiphenyl in glacial acetic acid. Feed this solution into the reactor over a period of 1 hour while maintaining temperature and pressure.
-
Reaction Completion: Continue to introduce air at the same temperature and pressure for an additional 2 hours to drive the reaction to completion.[4]
-
Cooling and Precipitation: Cool the reaction mixture to about 100°C. The crude CDBP product will precipitate out of the acetic acid solution.
-
Isolation: Filter the hot suspension to collect the precipitated crude CDBP. Wash the filter cake thoroughly with hot acetic acid, followed by deionized water, to remove residual catalyst and solvent.
-
Drying: Dry the product in a vacuum oven to obtain crude CDBP.
3.3 Part 2: Purification of CDBP
Causality: An acid-base extraction is a highly effective method for purifying carboxylic acids.[4] CDBP is deprotonated by a base (NaOH) to form its water-soluble disodium salt, leaving behind non-acidic and insoluble impurities which can be removed by filtration. Re-acidification with a strong acid (HCl) precipitates the purified CDBP.[4] High-vacuum sublimation is then used as a final, solvent-free purification step to remove any remaining organic impurities and achieve the highest possible purity.[14][21]
-
Acid-Base Extraction:
-
Dissolve the crude CDBP in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH). This forms the soluble disodium salt of CDBP.
-
Filter the basic solution to remove any insoluble impurities.
-
With vigorous stirring, slowly acidify the clear filtrate with hydrochloric acid (e.g., 2 M HCl) until the pH is ~2. The purified CDBP will precipitate as a fine white solid.
-
Collect the precipitate by filtration, wash thoroughly with deionized water until the washings are neutral, and dry the solid under vacuum.
-
High-Purity Sublimation:
-
Place the dried, purified CDBP powder into the bottom of a sublimation apparatus.
-
Insert the cold finger (chiller set to 10-15 °C).
-
Evacuate the apparatus to a high vacuum (<0.1 mbar).
-
Slowly heat the apparatus using an oil bath or heating mantle. CDBP sublimes at high temperatures, typically >300 °C under vacuum.
-
Highly pure CDBP will deposit as a crystalline solid on the cold finger, leaving non-volatile impurities behind.[14]
-
After sublimation is complete, cool the apparatus fully to room temperature before venting.
-
Collect the ultra-pure, crystalline CDBP from the cold finger.
Characterization and Purity Assessment
The identity and purity of the final sublimed CDBP must be confirmed.
| Technique | Expected Outcome |
| ¹H-NMR (in DMSO-d₆) | Aromatic protons will show a characteristic AA'BB' system. The acidic proton will appear as a broad singlet. The spectrum should be free of signals from impurities. |
| FT-IR (KBr) | Strong, broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680 cm⁻¹), and characteristic aromatic C-H and C=C stretches. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, and Oxygen should match the calculated theoretical values for C₁₄H₁₀O₄. |
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Operations with a high-pressure autoclave require specialized training and equipment. Follow all manufacturer safety protocols.
-
Glacial acetic acid and concentrated HCl are highly corrosive. Handle with extreme care.
-
Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
-
High-temperature sublimation should be conducted behind a safety shield.
References
-
Canatura. (n.d.). What is CBDP? Effects, comparison with CBD, CBG, H4CBD. Retrieved from Canatura website.[1]
-
Hemnia. (n.d.). CBDP (Cannabidiphorol): A natural cannabinoid for relaxation. Retrieved from Hemnia website.[2]
-
Hot House Cucumber. (n.d.). CBDP: what is it, chemical structure, production, effects. Retrieved from Hot House Cucumber website.[3]
-
Pharmabinoid. (n.d.). CBDP - Cannabidiphorol. Retrieved from Pharmabinoid website.[23]
-
Wikipedia. (n.d.). Cannabidiol. Retrieved from Wikipedia website.[24]
-
Buds for Buddies. (2025, June 13). Production, effects, CBDP vs. CBD vs. H4CBD. Retrieved from Buds for Buddies website.[7]
-
Cannabidiphorol (CBDP): What We Know About This Novel Cannabinoid. (2024, April 23). Retrieved from the source.[8]
-
Cannabis Industry Lawyer. (n.d.). Flash Freezing Cannabis and Cannabis Sublimation - Curing Cannabis. Retrieved from Cannabis Industry Lawyer website.[25]
-
Alchimia. (2016, March 23). Sublimator, bio-molecular gasification of cannabis. Retrieved from Alchimia website.[26]
-
Benchchem. (n.d.). Technical Support Center: Biphenyl-4,4'-dicarboxylic Acid Synthesis. Retrieved from Benchchem website.[4]
-
ResearchGate. (n.d.). Synthesis and spectroscopic characterization of (-)-trans-CBDP and (-)-trans-Δ 9 -THCP. (a) Reagents and conditions. Retrieved from ResearchGate website.[10]
-
What Temperature Does Thc Sublimate At? Discover The Optimal Vaporization Range. (n.d.). Retrieved from the source.[16]
-
Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid. Retrieved from Google Patents website.[20]
-
420SA Cannabis Forum. (2021, April 21). Sublimation Cure - Harvesting,Drying & Curing. Retrieved from 420SA Cannabis Forum website.[27]
-
MDPI. (2024, July 15). CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities. Retrieved from MDPI website.[9]
-
Justia Patents. (2020, October 15). one-step flow-mediated synthesis of cannabidiol (cbd) and derivatives. Retrieved from Justia Patents website.[28]
-
Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid. (n.d.). Retrieved from the source.[5]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Biphenyl-4,4'-dicarboxylic Acid: High Purity Organic Intermediate for Advanced Materials. Retrieved from the source.[6]
-
Purolite. (n.d.). CBD Purification: - Reverse Phase Chromatography Resins. Retrieved from Purolite website.
-
NIH. (n.d.). Pilot-Scale Preparation of Broad-Spectrum CBD: Extraction Optimization and Purification using Centrifugal Partition Chromatography. Retrieved from NIH website.[13]
-
Future4200. (2020, January 5). Sublimation for purification of cbd derived delta 8 - Pre/Post-Processing. Retrieved from Future4200 website.[29]
-
Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. (2023, April 1). Retrieved from the source.[11]
-
OSTI.gov. (n.d.). Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. Retrieved from OSTI.gov website.[30]
-
OSTI.GOV. (1988, December 19). Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl. Retrieved from OSTI.GOV website.[22]
-
Cannabis Science and Technology. (2023, September 27). Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. Retrieved from Cannabis Science and Technology website.[12]
-
Gilson. (n.d.). Cost-effective Approach to the Purification of Cannabinoids using CPC. Retrieved from Gilson website.[31]
-
ResearchGate. (2025, June 5). Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl | Request PDF. Retrieved from ResearchGate website.[32]
-
Innovation.world. (n.d.). Purification By Sublimation. Retrieved from Innovation.world website.[14]
-
ResearchGate. (n.d.). Synthesis of CBD via terpenylation of olivetol or olivetolic esters. Retrieved from ResearchGate website.[33]
-
NIH. (n.d.). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate - PMC. Retrieved from NIH website.[19]
-
Google Patents. (n.d.). US10662137B2 - Method for preparing high-purity cannabidiol. Retrieved from Google Patents website.[34]
-
ResearchGate. (n.d.). Detection Methods for DBPs | Request PDF. Retrieved from ResearchGate website.[35]
-
Chemical Compounds Purified by Sublimation. (n.d.). Retrieved from the source.[21]
-
MBRAUN. (n.d.). Material Purification. Retrieved from MBRAUN website.[17]
-
Semantic Scholar. (1969, February 1). Purification by Sublimation. Retrieved from Semantic Scholar website.[36]
-
Google Patents. (n.d.). US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol. Retrieved from Google Patents website.[37]
-
Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from Adesis, Inc. website.[15]
-
Fisher Scientific. (n.d.). 4,4'-Biphenyldicarboxylic acid, 98%. Retrieved from Fisher Scientific website.[38]
-
NIH. (n.d.). Determination of Metallic Impurities in Carbon Nanotubes by Glow Discharge Mass Spectrometry - PMC. Retrieved from NIH website.[39]
-
MDPI. (n.d.). Rapid and Efficient Magnetic Nanoparticle-Based Method for Cd Determination in Brazilian Cachaça Using Flame Atomic Absorption Spectrometry. Retrieved from MDPI website.[40]
-
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of TBDPS-CHC. Retrieved from Benchchem website.[18]
-
Modern Competent Methods for Purity Determination of Gold: Some Practical Aspects. (n.d.). Retrieved from the source.[41]
Sources
- 1. canatura.com [canatura.com]
- 2. hemnia.com [hemnia.com]
- 3. hothousecucumber.com [hothousecucumber.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. budsforbuddies.com [budsforbuddies.com]
- 8. vibebycalifornia.com [vibebycalifornia.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. Pilot-Scale Preparation of Broad-Spectrum CBD: Extraction Optimization and Purification using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innovation.world [innovation.world]
- 15. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 16. What Temperature Does Thc Sublimate At? Discover The Optimal Vaporization Range - Kintek Solution [kindle-tech.com]
- 17. mbraun.com [mbraun.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid
- Google Patents [patents.google.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]
- 23. pharmabinoid.eu [pharmabinoid.eu]
- 24. Cannabidiol - Wikipedia [en.wikipedia.org]
- 25. cannabisindustrylawyer.com [cannabisindustrylawyer.com]
- 26. Sublimator, bio-molecular gasification of cannabis- Alchimia Grow Shop [alchimiaweb.com]
- 27. Sublimation Cure - Harvesting,Drying & Curing - 420SA Cannabis Forum [420sa.co.za]
- 28. patents.justia.com [patents.justia.com]
- 29. Sublimation for purification of cbd derived delta 8 - Pre/Post-Processing - Future4200 [future4200.com]
- 30. osti.gov [osti.gov]
- 31. gilson.com [gilson.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. US10662137B2 - Method for preparing high-purity cannabidiol
- Google Patents [patents.google.com]
- 35. researchgate.net [researchgate.net]
- 36. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
- 37. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol
- Google Patents [patents.google.com]
- 38. 4,4'-Biphenyldicarboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 39. Determination of Metallic Impurities in Carbon Nanotubes by Glow Discharge Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. Modern Competent Methods for Purity Determination of Gold: Some Practical Aspects [ouci.dntb.gov.ua]